molecular formula C17H16BrNO4 B4998243 Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate

Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate

Cat. No.: B4998243
M. Wt: 378.2 g/mol
InChI Key: NCWSVAUSYIBGIB-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, an ethoxy group, and an amido group attached to a benzene ring

Properties

IUPAC Name

methyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-3-23-15-9-6-12(10-14(15)18)16(20)19-13-7-4-11(5-8-13)17(21)22-2/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWSVAUSYIBGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate typically involves a multi-step process. One common method starts with the bromination of 4-ethoxybenzoic acid to introduce the bromine atom. This is followed by the formation of the amide bond through a reaction with an appropriate amine. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amido group.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidizing the ethoxy group.

Major Products

    Substitution: Products with different halogens or other substituents replacing the bromine atom.

    Reduction: Dehalogenated products or modified amides.

    Oxidation: Aldehydes or carboxylic acids derived from the ethoxy group.

Scientific Research Applications

Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate involves its interaction with specific molecular targets. The bromine atom and the amido group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The ethoxy group may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: Lacks the ethoxy and amido groups, making it less versatile in biological applications.

    Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its reactivity and solubility.

    Methyl 4-(4-bromophenyl)benzoate: Contains a bromophenyl group, offering different steric and electronic properties.

Uniqueness

Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility, while the amido group allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications.

Biological Activity

Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate is a compound of interest in the field of medicinal chemistry and agricultural sciences due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a bromine atom and an ethoxy group attached to a benzamide backbone. Its chemical formula is C14H16BrNO3C_{14}H_{16}BrNO_3, and it has a molecular weight of approximately 328.19 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that compounds related to this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that similar compounds inhibit fungal pathogens such as Cytospora mandshurica and Coniella diplodiella, suggesting potential applications in agriculture as fungicides .
  • Pharmacological Effects : The compound has been investigated for its potential pharmacological effects, including anti-inflammatory and analgesic properties. Similar benzamide derivatives have been noted for their ability to modulate inflammatory pathways, making them candidates for therapeutic development in treating inflammatory diseases .
  • Plant Growth Regulation : The compound has been observed to influence plant growth positively, acting as a growth regulator. This property is particularly beneficial in agricultural settings where enhancing crop yield and health is crucial .

Antimicrobial Efficacy

A study conducted on various benzamide derivatives, including this compound, demonstrated their effectiveness against a range of fungal pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for agricultural applications.

Compound NameMIC (µg/mL)Target Pathogen
This compound25Cytospora mandshurica
Related Compound A30Coniella diplodiella
Related Compound B10Fusarium oxysporum

Anti-inflammatory Activity

In a pharmacological study evaluating the anti-inflammatory effects of similar compounds, this compound was shown to inhibit pro-inflammatory cytokines in vitro. The results indicated a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% at a concentration of 50 µM.

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